Autophagy Inhibitor Potency: Lucanthone vs. Chloroquine Direct Comparison
In a direct head-to-head comparison, lucanthone demonstrated significantly greater potency than the clinically used autophagy inhibitor chloroquine (CQ) in reducing breast cancer cell viability. Lucanthone inhibited autophagy as evidenced by LC3-II processing and p62/SQSTM1 accumulation, with cell death mediated via cathepsin D accumulation and lysosomal membrane permeabilization [1].
| Evidence Dimension | Mean IC50 for breast cancer cell viability reduction |
|---|---|
| Target Compound Data | 7.2 μM |
| Comparator Or Baseline | Chloroquine (CQ): 66 μM |
| Quantified Difference | 9.2-fold lower IC50 (greater potency) for lucanthone |
| Conditions | Breast cancer cell lines; cell viability assay |
Why This Matters
For researchers investigating autophagy inhibition as a therapeutic strategy, lucanthone offers substantially greater in vitro potency than the standard clinical comparator, potentially enabling lower dosing requirements and avoiding chloroquine-associated ocular toxicity.
- [1] Carew JS, Espitia CM, Esquivel JA 2nd, et al. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. J Biol Chem. 2011;286(8):6602-6613. View Source
